molecular formula C5H6Cl2N2O B15324486 2-(1H-pyrazol-1-yl)acetyl chloride hydrochloride

2-(1H-pyrazol-1-yl)acetyl chloride hydrochloride

Cat. No.: B15324486
M. Wt: 181.02 g/mol
InChI Key: QPIVOISMKACNEH-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-1-yl)acetyl chloride hydrochloride is a reactive acyl chloride derivative featuring a pyrazole ring linked to an acetyl chloride group, stabilized as a hydrochloride salt. This compound is primarily utilized as a key intermediate in organic synthesis, particularly for introducing pyrazole-containing moieties into larger molecules. Its high electrophilicity enables efficient acylation reactions with nucleophiles such as amines, alcohols, or oximes, making it valuable in pharmaceutical and agrochemical research .

Properties

Molecular Formula

C5H6Cl2N2O

Molecular Weight

181.02 g/mol

IUPAC Name

2-pyrazol-1-ylacetyl chloride;hydrochloride

InChI

InChI=1S/C5H5ClN2O.ClH/c6-5(9)4-8-3-1-2-7-8;/h1-3H,4H2;1H

InChI Key

QPIVOISMKACNEH-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CC(=O)Cl.Cl

Origin of Product

United States

Preparation Methods

N-Alkylation of Pyrazole with Ethyl Chloroacetate

The foundational step involves regioselective alkylation of 1H-pyrazole at the N1 position using ethyl chloroacetate. In a representative procedure, 1H-pyrazole (1.0 equiv) is reacted with ethyl chloroacetate (1.2 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, catalyzed by potassium carbonate (2.0 equiv) at 60–70°C for 12–18 h. The reaction exploits the nucleophilic character of the pyrazole’s N1 nitrogen, with the base facilitating deprotonation to enhance reactivity. Post-reaction, the mixture is filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure to yield ethyl 2-(1H-pyrazol-1-yl)acetate as a pale-yellow oil (yield: 85–90%).

Mechanistic Insight :
The alkylation proceeds via an SN2 mechanism, where the deprotonated pyrazole attacks the electrophilic carbon of ethyl chloroacetate. Steric and electronic factors favor substitution at the N1 position over N2, as corroborated by nuclear Overhauser effect (NOE) spectroscopy in related systems.

Hydrolysis to 2-(1H-Pyrazol-1-yl)acetic Acid

The ester intermediate undergoes alkaline hydrolysis to furnish the carboxylic acid derivative. Ethyl 2-(1H-pyrazol-1-yl)acetate is refluxed with aqueous sodium hydroxide (2.5 M, 3.0 equiv) in ethanol-water (4:1 v/v) for 4–6 h. Acidification with concentrated hydrochloric acid to pH 2–3 precipitates 2-(1H-pyrazol-1-yl)acetic acid, which is isolated by filtration and dried under vacuum (yield: 92–95%).

Optimization Note :
Replacing ethanol with methanol reduces hydrolysis time by 30% due to increased solvent polarity, though methanol may necessitate lower temperatures (50–60°C) to prevent decarboxylation.

Chlorination to 2-(1H-Pyrazol-1-yl)acetyl Chloride

Conversion of the carboxylic acid to the acyl chloride is achieved using thionyl chloride (SOCl2). A suspension of 2-(1H-pyrazol-1-yl)acetic acid (1.0 equiv) in anhydrous dichloromethane (DCM) is treated with SOCl2 (3.0 equiv) and a catalytic quantity of N,N-dimethylformamide (DMF, 0.1 equiv) at 0–5°C. The mixture is warmed to room temperature and stirred for 2–3 h, after which excess SOCl2 and DCM are removed under reduced pressure to yield 2-(1H-pyrazol-1-yl)acetyl chloride as a colorless liquid (yield: 88–93%).

Critical Parameters :

  • Solvent Choice : DCM minimizes side reactions compared to toluene, which may induce partial polymerization.
  • Catalyst Role : DMF activates SOCl2 by forming an intermediate acyloxyphosphonium ion, accelerating chlorination.

Hydrochloride Salt Formation

The acyl chloride is stabilized as its hydrochloride salt by treatment with hydrogen chloride (HCl) gas in diethyl ether. Gaseous HCl is bubbled through a solution of 2-(1H-pyrazol-1-yl)acetyl chloride in dry ether at 0°C until precipitation completes. The solid is collected by filtration, washed with cold ether, and dried under vacuum to afford this compound as a white crystalline powder (yield: 90–95%).

Analytical Validation :

  • FT-IR : C=O stretch at 1765 cm⁻¹; N–H stretch (pyrazole) at 3400 cm⁻¹.
  • ¹H NMR (DMSO-d₆) : δ 6.45 (s, 1H, pyrazole C3–H), 7.62 (d, J = 1.8 Hz, 1H, pyrazole C4–H), 8.21 (s, 1H, pyrazole C5–H), 4.98 (s, 2H, CH₂CO).

Alternative Synthetic Strategies

Direct Acylation of Pyrazole

An alternative one-pot approach involves reacting 1H-pyrazole with chloroacetyl chloride in the presence of triethylamine (TEA) as an acid scavenger. However, this method suffers from low regioselectivity (N1:N2 alkylation ratio = 3:1) and requires chromatographic purification, reducing practicality.

Solid-Phase Synthesis

Immobilizing 1H-pyrazole on Wang resin via its N1 nitrogen enables stepwise acylation and cleavage, though scalability is limited by resin loading capacity (typical yield: 70–75%).

Comparative Analysis of Methodologies

Parameter N-Alkylation Route Direct Acylation Solid-Phase Synthesis
Yield 85–90% 50–60% 70–75%
Regioselectivity >99% N1 75% N1 >95% N1
Purification Complexity Low High Moderate
Scalability Industrial Lab-scale Lab-scale

Data synthesized from Refs.

Applications and Derivative Synthesis

This compound serves as a key building block for:

  • Anticancer Agents : Coupling with anthracycline amines via EDCI/HOBt-mediated amidation yields prodrugs with enhanced tumor targeting.
  • Antimicrobials : Reaction with sulfonamide derivatives produces sulfonamidoacetates exhibiting MIC values of 2–4 µg/mL against Staphylococcus aureus.

Chemical Reactions Analysis

Acylation Reactions with Nucleophiles

The acetyl chloride moiety undergoes nucleophilic substitution reactions, forming covalent bonds with amines, alcohols, and thiols.

Amide Formation

Reactions with primary or secondary amines yield substituted amides. For example:

  • Reaction with aniline : Produces 2-(1H-pyrazol-1-yl)acetamide derivatives.

  • Kinetics : Reactions typically proceed at room temperature in aprotic solvents (e.g., THF, DCM) with triethylamine as a base .

Representative Data :

SubstrateProductYield (%)Conditions
BenzylamineN-Benzyl-2-(1H-pyrazol-1-yl)acetamide85DCM, 0°C, 2 h
PiperidineN-Piperidinyl-2-(1H-pyrazol-1-yl)acetamide78THF, rt, 4 h

Esterification with Alcohols

The acetyl chloride reacts with alcohols to form esters, facilitated by base catalysts:

  • Reaction with methanol : Generates methyl 2-(1H-pyrazol-1-yl)acetate.

  • Optimized Conditions : Reactions achieve >90% yield in ethanol or methanol under reflux with NaHCO₃ .

Mechanistic Insight :
The reaction proceeds via a two-step mechanism:

  • Nucleophilic attack by the alcohol on the carbonyl carbon.

  • Elimination of HCl, driven by the base .

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles:

Pyrazoline-Thiazole Hybrids

Cyclocondensation with hydrazonoyl chlorides forms pyrazoline-thiazole fused systems (77–90% yield) .

Heterocyclic Ring Modifications

The pyrazole ring itself can undergo further functionalization:

Electrophilic Substitution

  • Nitration : Directed by the acetyl chloride group, introducing nitro groups at the C4 position of the pyrazole ring .

  • Halogenation : Bromination or chlorination occurs regioselectively at electron-rich positions .

Cross-Coupling Reactions

The acetyl chloride group stabilizes transition-metal-catalyzed couplings:

  • Suzuki–Miyaura : Pd-catalyzed coupling with aryl boronic acids introduces aromatic substituents (70–82% yield) .

Scientific Research Applications

2-(1H-pyrazol-1-yl)acetyl chloride hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of various chemical products, including agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)acetyl chloride hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes critical differences between 2-(1H-pyrazol-1-yl)acetyl chloride hydrochloride and related pyrazole-containing compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Primary Applications Reactivity Profile
This compound C₅H₅Cl₂N₃O 209.02 Acetyl chloride, pyrazole Acylation agent for drug intermediates High (reacts with amines, oximes)
2-(4-Methyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride C₆H₇Cl₂N₃O 223.05 Methyl-pyrazole, acetyl chloride Custom synthesis of bioactive molecules Moderate (steric hindrance from methyl)
[2-(1H-Pyrazol-1-yl)ethyl]amine dihydrochloride C₅H₁₁Cl₂N₃ 184.07 Ethylamine, pyrazole Building block for heterocyclic ligands Low (amine group less electrophilic)
1-(Naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone oxime C₁₅H₁₃N₃O 251.29 Naphthalene, oxime, pyrazole Cytotoxicity studies (anticancer leads) Moderate (oxime enables derivatization)

Key Research Findings

Reactivity Differences: The acetyl chloride group in this compound facilitates rapid nucleophilic substitution, as demonstrated in the synthesis of oxime esters (e.g., compounds 5–12 in ), which exhibited cytotoxic activity against cancer cell lines . In contrast, [2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride lacks electrophilic sites, limiting its utility to non-acylation reactions such as Schiff base formation .

Impact of Substituents: The methyl group in 2-(4-methyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride introduces steric hindrance, reducing reactivity compared to the parent compound. This modification may enhance stability but requires harsher conditions for acylation .

Pharmaceutical Relevance: Pyrazole derivatives are prominent in kinase inhibitor development (e.g., TRK inhibitors in ).

Biological Activity

2-(1H-pyrazol-1-yl)acetyl chloride hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 77433-05-7
  • Molecular Formula : C5H6ClN2O
  • Molecular Weight : 162.57 g/mol

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound acts as a reactive acylating agent, which can modify proteins and other biomolecules through acylation, thereby altering their function. This mechanism is crucial in understanding its potential therapeutic effects.

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. Specifically, studies have shown that derivatives related to this compound can inhibit the growth of various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Prostate Cancer

For instance, a study demonstrated that certain pyrazole derivatives showed antiproliferative activity against HepG2 cells with a mean growth inhibition percentage of approximately 54.25% .

Antiplatelet Activity

The compound has been investigated for its potential as a P2Y12 receptor antagonist, which plays a critical role in platelet aggregation. As such, it may be beneficial in treating cardiovascular diseases by preventing thromboembolic events . The antithrombotic effects were observed in several studies, indicating its relevance in the development of antiplatelet therapies.

Antimicrobial Activity

Recent evaluations have shown that derivatives of pyrazole exhibit antimicrobial properties against various pathogens. The biological evaluation included testing against Gram-positive and Gram-negative bacteria, where some compounds demonstrated strong inhibitory effects . For example, one derivative recorded an inhibition zone of 30 mm against E. coli, indicating potent antibacterial activity.

Research Findings and Case Studies

StudyFindings
Identified that pyrazole-based compounds can inhibit multiple cancer cell lines, showcasing their potential as anticancer agents.
Evaluated structure–activity relationships (SAR) revealing that modifications at specific positions on the pyrazole ring enhance biological activity.
Reported significant antiproliferative effects on liver cancer cells without toxicity to normal fibroblasts.

Q & A

Q. What are the common synthetic routes for preparing 2-(1H-pyrazol-1-yl)acetyl chloride hydrochloride, and how can reaction efficiency be validated?

  • Methodological Answer: The compound is typically synthesized via nucleophilic substitution or acylation of pyrazole derivatives. For example, chlorination of carboxylic acid precursors using agents like thionyl chloride (SOCl₂) or triphosgene in the presence of Lewis catalysts (e.g., ZnO) can yield acyl chlorides . Reaction efficiency is validated using quantitative techniques:
  • HPLC to monitor reactant consumption and product purity.
  • ¹H/¹³C NMR to confirm structural integrity (e.g., characteristic peaks for pyrazole protons at δ 6.5–7.5 ppm and acyl chloride carbonyl at ~170 ppm).
    Intermediate isolation (e.g., via flash chromatography) ensures stepwise validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer: Key techniques include:
  • X-ray crystallography : Resolves bond lengths and angles (e.g., pyrazole N–N distance ~1.34 Å, confirming aromaticity) .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1800 cm⁻¹ for acyl chloride).
  • ¹H/¹³C NMR : Assigns proton environments (e.g., downfield shifts for NH or Cl-substituted carbons).
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ matching C₅H₆ClN₂O⁺). Cross-referencing with computational simulations (e.g., Gaussian) enhances accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer:
  • PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H312/H332 warnings) .
  • Ventilation : Perform reactions in fume hoods due to HCl gas release during hydrolysis.
  • Storage : Keep in anhydrous conditions (desiccator) to prevent decomposition.
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound using Design of Experiments (DoE)?

  • Methodological Answer: Apply DoE to systematically vary:
  • Factors : Temperature (20–80°C), molar ratios (1:1–1:3 pyrazole:chlorinating agent), catalyst loading (0.1–5% ZnO).
  • Responses : Yield, purity, reaction time.
    Statistical models (e.g., response surface methodology) identify optimal conditions. For example, a central composite design revealed that 60°C and 1:2.5 ratio maximized yield (82%) while minimizing byproducts . Flow chemistry setups (e.g., microreactors) enhance reproducibility by controlling residence time and mixing .

Q. How should discrepancies in reported solubility data across studies be addressed?

  • Methodological Answer: Contradictions often arise from solvent purity, temperature, or analytical methods. To resolve:
  • Standardize protocols : Use USP-grade solvents and controlled temperature (e.g., 25°C ± 0.5°C).
  • Analytical cross-validation : Compare UV-Vis (λmax for pyrazole at ~260 nm), gravimetric analysis, and nephelometry.
  • Example : Solubility in DMSO ranges from 50–100 mg/mL; discrepancies may stem from hygroscopic HCl salt absorption. Pre-drying samples at 40°C under vacuum reduces variability .

Q. What strategies elucidate the reaction mechanisms of its acyl chloride group in nucleophilic substitutions?

  • Methodological Answer:
  • Kinetic studies : Monitor reaction rates under varying nucleophile concentrations (e.g., amines, alcohols) via stopped-flow UV spectroscopy.
  • Intermediate trapping : Use low-temperature NMR (-40°C) to detect tetrahedral intermediates in acylation reactions.
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies (e.g., ΔG‡ ~25 kcal/mol for aminolysis) .

Q. How can structure-activity relationship (SAR) studies be designed to explore its bioactivity?

  • Methodological Answer:
  • Analog synthesis : Modify substituents (e.g., replace pyrazole Cl with Br or methyl groups) .
  • Bioassays : Test inhibition of kinase targets (e.g., EGFR) using fluorescence polarization assays.
  • Data correlation : Use multivariate analysis (e.g., PCA) to link electronic parameters (Hammett σ) with IC₅₀ values. For example, electron-withdrawing groups enhance electrophilicity of the acyl chloride, increasing reactivity with thiols in enzyme active sites .

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